N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride
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Overview
Description
Typically, this would include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Biological Activity
Derivatives of benzothiazole, including those with morpholinoethyl and phenoxyacetamide groups, have been synthesized and evaluated for various biological activities. For example, novel series of benzothiazole derivatives have been synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria, showing broad-spectrum activity (Bhoi et al., 2015). This suggests that compounds like "N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride" could also exhibit significant antibacterial properties.
Anticancer Applications
Benzothiazole derivatives have been explored for their anticancer potential. For instance, a study on a novel benzothiazole compound, 2-chloro-N-(2-(2-(2-morpholino-2-oxoethyl)thio)-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide (SKLB826), demonstrated significant growth inhibition against human hepatocellular carcinoma cell lines and induced G2/M phase arrest and apoptosis, suggesting a potential for cancer therapy (Lei et al., 2015).
Antifungal and Antimicrobial Agents
Compounds bearing the morpholine moiety have shown excellent antifungal activity. A series of novel 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers exhibited high antifungal activity against various fungal species, surpassing that of the control fungicide carbendazim (Zhou et al., 2013). This indicates the potential for "N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride" to serve as a potent antifungal agent.
Corrosion Inhibition
Benzimidazole derivatives, which share structural similarities with benzothiazole compounds, have been studied for their corrosion inhibition properties on steel in acidic conditions. Such studies reveal that these compounds, due to their structure, could provide effective protection against corrosion, hinting at the potential application of benzothiazole derivatives in materials science (Yadav et al., 2016).
Safety And Hazards
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Future Directions
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Please consult with a qualified professional or refer to the latest research for more specific information.
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S.ClH/c1-17-7-8-19-20(15-17)29-22(23-19)25(10-9-24-11-13-27-14-12-24)21(26)16-28-18-5-3-2-4-6-18;/h2-8,15H,9-14,16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACHAHJCVFDOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)COC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride |
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